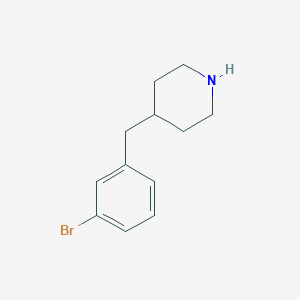

4-(3-Bromobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPNXTDBRKMWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Bromobenzyl Piperidine and Analogues

General Synthetic Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. ajchem-a.com Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the piperidine ring. nih.gov This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor molecule to close the six-membered ring. Key methods include:

Reductive Amination: This powerful reaction involves the condensation of an amine with a dicarbonyl compound, typically a 1,5-dicarbonyl derivative, to form an imine or enamine intermediate, which is then reduced in situ to yield the piperidine ring. chim.itresearchgate.net Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.net A significant advantage of this method is the ability to introduce substituents on the nitrogen atom by choosing the appropriate primary amine. chim.it For instance, the reaction of a 1,5-dialdehyde with an amine under reductive conditions directly affords the corresponding N-substituted piperidine.

Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent and stereocontrolled route to functionalized piperidine derivatives. nih.govrsc.org It involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. wikipedia.org The reaction can be promoted by Lewis acids or Brønsted acids. rsc.org The stereochemical outcome of the reaction is often predictable, making it a valuable tool for the synthesis of complex piperidine-containing molecules. wikipedia.org

Radical Cyclization: Radical-mediated reactions offer an alternative pathway for piperidine ring construction. nih.gov These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular addition to a suitably positioned double or triple bond to form the six-membered ring. beilstein-journals.org

Metal-Catalyzed Cyclization: Various transition metals, including palladium, gold, and iridium, catalyze the intramolecular cyclization of functionalized linear precursors to form piperidines. nih.govorganic-chemistry.org For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to produce substituted piperidines. nih.gov

A summary of common cyclization strategies for piperidine synthesis is presented in the table below.

| Reaction Type | Description | Key Reagents/Catalysts | Advantages | Reference |

| Reductive Amination | Condensation of a 1,5-dicarbonyl compound with an amine followed by in situ reduction. | NaBH₄, NaBH₃CN, H₂/Pd | Versatility in N-substituent introduction. | chim.itresearchgate.net |

| Aza-Diels-Alder | [4+2] cycloaddition of an imine with a diene. | Lewis acids, Brønsted acids | High stereocontrol. | nih.govrsc.orgwikipedia.org |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. | Radical initiators (e.g., AIBN), tin hydrides | Tolerant of various functional groups. | nih.govbeilstein-journals.org |

| Metal-Catalyzed Cyclization | Transition metal-catalyzed intramolecular ring closure. | Pd, Au, Ir complexes | Mild reaction conditions, high efficiency. | nih.govorganic-chemistry.org |

Dearomatization of Pyridines in Piperidine Synthesis

The catalytic hydrogenation of pyridines represents a direct and atom-economical approach to the synthesis of piperidine scaffolds. This method involves the reduction of the aromatic pyridine (B92270) ring to the corresponding saturated piperidine. A variety of catalysts, including heterogeneous catalysts like platinum, palladium, and rhodium on carbon, as well as homogeneous catalysts, can be employed for this transformation. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the reduction.

For the synthesis of substituted piperidines, this method is particularly useful when the desired substitution pattern is readily available on the starting pyridine ring. The reduction of a substituted pyridine allows for the direct installation of substituents on the piperidine ring in a predictable manner.

Multicomponent Reactions (MCRs) for Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool for the rapid and efficient construction of complex molecular scaffolds, including piperidines. ajchem-a.com These reactions offer significant advantages in terms of step economy, atom economy, and the ability to generate molecular diversity.

One notable example is the one-pot synthesis of highly functionalized piperidines through a domino reaction involving an aldehyde, an amine, and a β-ketoester. This type of reaction often proceeds through a series of interconnected steps, such as a Knoevenagel condensation, Michael addition, and subsequent cyclization, to build the piperidine ring in a single pot. The diversity of commercially available starting materials allows for the generation of a wide array of substituted piperidine derivatives.

Introduction of the Bromobenzyl Moiety

Once the piperidine ring is constructed, or concurrently with its formation, the 3-bromobenzyl group must be introduced. Several reliable methods are available for this purpose, with alkylation and cross-coupling reactions being the most prominent.

Alkylation Reactions Utilizing Bromobenzyl Halides

The direct N-alkylation of a pre-formed piperidine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or 3-bromobenzyl chloride) is a straightforward and commonly used method for the synthesis of N-(3-bromobenzyl)piperidine derivatives. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA).

For the synthesis of 4-(3-bromobenzyl)piperidine, where the bromobenzyl group is attached to the C4 position of the piperidine ring, a different strategy is required. One approach involves the alkylation of a suitable piperidine-derived nucleophile, such as an enamine or a metallated piperidine, with a 3-bromobenzyl halide. Alternatively, a Grignard reagent prepared from a 4-halopiperidine derivative can react with 3-bromobenzaldehyde, followed by reduction of the resulting alcohol to afford the desired product.

A convenient one-pot procedure for the reductive amination of piperidines with aldehydes has been developed using a borane-pyridine complex, which is a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method can be applied to the synthesis of this compound by reacting piperidine-4-carbaldehyde with 3-bromoaniline followed by reduction, or by reacting 4-aminopiperidine with 3-bromobenzaldehyde under reductive amination conditions.

Cross-Coupling Methodologies for Aryl-Piperidine Linkages (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly versatile method for forming aryl-aryl and aryl-alkyl bonds.

In the context of synthesizing this compound analogues, a Suzuki coupling could be envisioned between a piperidine-containing boronic acid or ester and a 3-bromobenzyl halide. Alternatively, a 4-halopiperidine derivative could be coupled with a 3-bromobenzylboronic acid derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these reactions.

The table below summarizes key cross-coupling approaches for forming aryl-piperidine linkages.

| Coupling Reaction | Piperidine Component | Aryl Component | Catalyst System | Key Features |

| Suzuki-Miyaura | Piperidine-boronic acid/ester | 3-Bromobenzyl halide | Pd catalyst, base | Mild conditions, high functional group tolerance. |

| Suzuki-Miyaura | 4-Halopiperidine | 3-Bromobenzylboronic acid | Pd catalyst, base | Versatile for introducing various aryl groups. |

Direct Bromination Approaches for Piperidine Derivatives

Direct bromination of the saturated piperidine ring presents a formidable challenge in synthetic chemistry due to the high reactivity of the amine and the often-low selectivity of C-H bond functionalization. researchgate.net Electrophilic bromination of the piperidine nitrogen is a facile process, but direct and regioselective substitution on the carbon framework is less straightforward.

Recent advancements have explored the use of N-bromoamides in the presence of visible light to achieve site-selective aliphatic C-H bromination. While this method has shown promise for various hydrocarbons, its application to saturated heterocycles like piperidine requires careful control to manage selectivity. acs.org Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of activated aromatic compounds, which can be relevant when a phenyl group is attached to the piperidine ring. organic-chemistry.org However, for the direct bromination of the piperidine core itself, radical-mediated processes are often employed. These reactions can sometimes lack the desired regioselectivity, leading to a mixture of products. acs.org

A study on the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride and tetrabutylammonium bromide offers a milder alternative to traditional brominating agents like Br2 or POBr3. While this method is specific to pyridine N-oxides, it highlights the ongoing efforts to develop more controlled bromination techniques that could potentially be adapted for saturated heterocycles. The inherent difficulties in achieving regioselective direct bromination of the piperidine ring often lead chemists to favor strategies involving the construction of the ring from pre-functionalized precursors or through C-H activation with directing groups.

Regioselective Functionalization of the Piperidine Ring

The ability to selectively introduce substituents at specific positions of the piperidine ring is paramount for creating diverse molecular architectures for drug discovery. The C-4 position is a common site for modification, leading to a wide array of biologically active molecules.

A variety of methods have been developed for the introduction of substituents at the C-4 position of the piperidine core. These strategies often involve the use of a pre-existing functional group at the 4-position, such as a ketone in a 4-piperidone, which can be readily transformed into a diverse range of functionalities. dtic.mil For instance, the Dieckmann condensation is a classical approach to synthesize 4-piperidones, which serve as versatile intermediates. dtic.mil

More direct approaches to C-4 substitution are also prevalent. For example, the addition of organometallic reagents to 4-piperidones or related electrophiles can install carbon-based substituents. The synthesis of 4-substituted piperidines has been a subject of extensive research, leading to numerous publications detailing novel synthetic routes. whiterose.ac.uk These methods often focus on diastereoselective and enantioselective approaches to afford chiral 4-substituted piperidines.

| Strategy | Description | Key Features |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a 4-piperidone. dtic.mil | A classic and reliable method for constructing the 4-piperidone core. |

| Organometallic Addition | Nucleophilic addition of organometallic reagents (e.g., Grignard, organolithium) to 4-piperidones or their derivatives. | Allows for the introduction of a wide variety of carbon-based substituents at the C-4 position. |

| Reductive Amination | Reaction of a 4-piperidone with an amine in the presence of a reducing agent to form a 4-amino piperidine derivative. | A common and efficient method for introducing nitrogen-containing substituents. |

Site-selective C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct installation of functional groups at specific positions of a molecule, thus streamlining synthetic routes. nih.gov For the piperidine ring, directing group strategies are often employed to achieve high regioselectivity.

Palladium-catalyzed C(sp3)-H arylation has been successfully applied to the C-4 position of piperidines. acs.orgacs.org These reactions typically utilize a directing group attached to the piperidine nitrogen, which coordinates to the metal catalyst and directs the C-H activation to a specific site. The choice of the directing group is crucial for controlling the regioselectivity of the functionalization. For instance, an aminoquinoline auxiliary at the C-3 position has been shown to direct arylation to the C-4 position with excellent regio- and stereoselectivity. acs.org

Rhodium-catalyzed C-H functionalization has also proven to be a valuable tool for the synthesis of substituted piperidines. nih.govnih.gov Similar to palladium catalysis, these reactions often rely on directing groups to control the site of functionalization. The interplay between the catalyst, the directing group, and the substrate's electronic and steric properties allows for the selective functionalization of the C-2, C-3, or C-4 positions of the piperidine ring. nih.gov

| Catalyst System | Directing Group | Position Functionalized |

| Palladium(II) Acetate | Aminoquinoline | C-4 |

| Rhodium(II) Carboxylate | N-α-oxoarylacetyl | C-4 nih.gov |

| Rhodium(III) Complexes | Various chelating groups | C-2, C-4 acs.orgrsc.org |

Chemo-Enzymatic and Biocatalytic Approaches in Piperidine Synthesis

The demand for sustainable and efficient synthetic methods has led to the increasing use of enzymes in organic synthesis. nih.gov Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. researchgate.net

A notable chemo-enzymatic approach for the synthesis of substituted piperidines involves the asymmetric dearomatization of activated pyridines. nih.gov This strategy combines chemical synthesis to prepare N-substituted tetrahydropyridines, which are then converted to stereo-defined 3- and 3,4-substituted piperidines through a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov This method has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds. nih.gov

The synthesis of piperidine alkaloids from chiral synthons prepared via enzymatic reactions is another powerful application of biocatalysis. nih.govresearchgate.net For example, enzymatic hydrolysis and acetylation can be used to generate chiral building blocks that can be elaborated into a series of piperidine alkaloids. nih.gov Furthermore, enzyme cascades, which mimic biosynthetic pathways, have been designed for the synthesis of protected 3-aminopiperidine derivatives from readily available amino alcohols. rsc.org

| Enzymatic Approach | Description | Key Advantages |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and a one-pot enzymatic cascade to convert activated pyridines into chiral piperidines. nih.gov | High stereoselectivity, access to valuable chiral building blocks. nih.gov |

| Enzymatic Desymmetrization | Use of enzymes to selectively react with one enantiomer of a racemic starting material or one of two prochiral groups in a meso compound. | Provides access to enantiomerically pure synthons for alkaloid synthesis. nih.gov |

| Enzyme Cascades | Multi-step enzymatic reactions performed in a single pot to mimic biosynthetic pathways. rsc.org | Streamlined synthesis, reduced purification steps, and high efficiency. rsc.org |

Protecting Group Strategies in this compound Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound, where the piperidine nitrogen needs to be temporarily masked to prevent unwanted side reactions and to direct the regioselectivity of certain transformations. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Commonly used protecting groups for the piperidine nitrogen are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comcreative-peptides.com These groups are widely used in peptide synthesis and have found extensive application in the synthesis of other nitrogen-containing heterocycles. masterorganicchemistry.com

The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. The Fmoc group is unique in that it is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. creative-peptides.com

The strategic use of these protecting groups allows for orthogonal protection strategies, where one group can be selectively removed in the presence of others, enabling the stepwise functionalization of the molecule. In the context of C-H functionalization, the protecting group on the piperidine nitrogen can also influence the regioselectivity of the reaction. For instance, in rhodium-catalyzed C-H functionalization, the use of an N-Boc group can favor functionalization at the C-2 position, while a more sterically demanding protecting group can direct the reaction to the C-4 position. nih.govnih.gov Therefore, the selection of the protecting group is not only for protection but also a strategic element to control the outcome of the synthesis.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com | Stable to a wide range of conditions, commonly used. masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H2, Pd/C) masterorganicchemistry.com | Stable to acid and base. masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine in DMF) creative-peptides.com | Allows for mild deprotection conditions. creative-peptides.com |

Chemical Transformations and Reactivity Studies of 4 3 Bromobenzyl Piperidine Derivatives

Reactions Involving the Bromine Atom

The carbon-bromine bond on the phenyl group is a key site for modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions of the Aryl Bromide

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 4-(3-bromobenzyl)piperidine is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). nih.gov Since the 3-bromobenzyl moiety lacks such activation, the carbon atom bonded to the bromine is not sufficiently electrophilic to be attacked by common nucleophiles under standard conditions. Reactions typically necessitate harsh conditions and are often outcompeted by other reaction pathways. Therefore, metal-catalyzed cross-coupling reactions are the preferred methods for functionalizing the aryl bromide.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position under milder conditions than SNAr. rsc.org

Heck Reaction : The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov In this process, a palladium catalyst is used to couple this compound with various olefins. organic-chemistry.orgyoutube.com The reaction typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org This reaction is highly valuable for extending the carbon chain and introducing unsaturation. youtube.com

Sonogashira Coupling : This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for synthesizing arylalkynes. The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free versions of this reaction have also been developed. ucsb.edunih.gov

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired aryl amine product. wikipedia.orgyoutube.com This allows for the synthesis of a wide array of N-aryl derivatives from this compound.

| Reaction Type | Catalyst/Reagents | Typical Conditions | Product Type |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF or Acetonitrile, 80-120°C | Substituted Stilbenes/Cinnamates |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | THF or DMF, Room Temp. to 60°C | Aryl Alkynes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene or Dioxane, 80-110°C | Diaryl Amines, Alkyl Aryl Amines |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful transformation for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is typically very fast, often proceeding rapidly at low temperatures. harvard.edu When this compound is treated with an alkyllithium reagent, such as n-butyllithium (nBuLi), the bromine atom is exchanged for a lithium atom. researchgate.net

The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and strong base that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups onto the aromatic ring. The high reactivity of organolithium reagents often requires cryogenic temperatures to control side reactions. nih.gov This method provides a complementary approach to cross-coupling reactions for the functionalization of the aryl ring.

Reactions of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various bond-forming reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation : The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents. researchgate.net The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base, such as potassium carbonate or triethylamine (B128534), yields N-alkylated piperidine derivatives. chemicalforums.comresearchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction. researchgate.net Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for N-alkylation.

N-Acylation : N-acylation is achieved by reacting the piperidine nitrogen with acylating agents like acyl chlorides or acid anhydrides. These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acid byproduct. The resulting N-acyl derivatives (amides) are important intermediates in pharmaceutical synthesis.

Formation of N-Substituted Piperidine Derivatives

The N-alkylation and N-acylation reactions described above are fundamental for the synthesis of a diverse library of N-substituted piperidine derivatives. nih.govresearchgate.net By choosing different alkylating or acylating agents, a wide range of functional groups and structural motifs can be appended to the piperidine nitrogen. nih.gov These transformations are crucial for modulating the physicochemical and biological properties of the parent molecule.

| Reagent Type | Example Reagent | Base | Product |

| Alkyl Halide | Methyl Iodide | K₂CO₃ | 1-Methyl-4-(3-bromobenzyl)piperidine |

| Acyl Chloride | Acetyl Chloride | Triethylamine | 1-Acetyl-4-(3-bromobenzyl)piperidine |

| Aldehyde (Reductive Amination) | Formaldehyde | NaBH(OAc)₃ | 1-Methyl-4-(3-bromobenzyl)piperidine |

| Acid Anhydride | Acetic Anhydride | Pyridine | 1-Acetyl-4-(3-bromobenzyl)piperidine |

Transformations of the Piperidine Ring System

The chemical reactivity of the this compound scaffold can be largely understood by considering the transformations involving the piperidine ring itself. The saturated, six-membered heterocyclic structure is relatively stable, but it can undergo specific reactions that either cleave the ring system under certain conditions or, more commonly, modify its inherent functionality. The secondary amine within the piperidine ring is the primary site of reactivity, allowing for a wide range of derivatization reactions.

Ring-Opening Reactions

The piperidine ring, being a saturated carbocycle, is generally stable and does not readily undergo ring-opening reactions under mild conditions. Unlike strained three- or four-membered rings, significant energy input or specific activation is required to achieve cleavage of the C-N or C-C bonds of the ring.

One of the classical methods for the ring-opening of cyclic amines is the Hofmann elimination . wikipedia.orglibretexts.org This reaction sequence involves the cleavage of a C-N bond to form an alkene. doubtnut.com The process begins with the exhaustive methylation of the piperidine nitrogen using an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.org This salt is then treated with silver oxide and water to convert it into the corresponding quaternary ammonium hydroxide (B78521). wikipedia.orglibretexts.org Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base to induce an E2 elimination reaction, with the tertiary amine serving as the leaving group. libretexts.org

When applied to a derivative of this compound, this multi-step process would lead to the cleavage of the piperidine ring. The elimination would proceed by abstracting a proton from a β-carbon relative to the nitrogen atom. Due to the steric bulk of the quaternary ammonium leaving group, the reaction generally follows the Hofmann rule , favoring the formation of the least substituted alkene product. wikipedia.orglibretexts.org For the piperidine ring, this process would result in the formation of a diene. A second round of methylation and elimination would be required to fully remove the nitrogen atom from the resulting acyclic amine.

General Scheme of Hofmann Elimination on a Piperidine Derivative

Step 1: Exhaustive Methylation

Step 2: Formation of Hydroxide Salt

Step 3: Elimination (Ring-Opening)

Derivatization of Functional Groups on the Piperidine Ring

The most accessible functional group on the this compound molecule is the secondary amine nitrogen atom. This nitrogen provides a nucleophilic center that is readily derivatized through various reactions, including alkylation, acylation, and sulfonylation. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound.

N-Alkylation

The secondary amine of the piperidine ring can be converted to a tertiary amine through N-alkylation. This reaction typically involves treating the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netThe base is necessary to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion. researchgate.netCommon bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.comThe choice of reaction conditions can be influenced by the reactivity of the alkylating agent. chemicalforums.comN-Acylation

N-acylation is another key transformation, converting the secondary amine into an amide. This is typically achieved by reacting the piperidine derivative with an acylating agent such as an acyl chloride or an acid anhydride. A base, often a tertiary amine like triethylamine or pyridine, is commonly added to scavenge the acid byproduct (e.g., HCl). The resulting amides are generally stable and neutral compounds, a property that can significantly alter the parent molecule's characteristics. A wide variety of acyl groups, including benzoyl, acetyl, and more complex moieties, can be introduced using this method. nih.govN-Sulfonylation

Similar to acylation, the piperidine nitrogen can be functionalized to form a sulfonamide. This is accomplished by reacting the amine with a sulfonyl chloride, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The synthesis of N-sulfonated derivatives of 4-benzylpiperidines is a common strategy in the development of new chemical entities. organic-chemistry.orgThe resulting sulfonamides are generally robust and can act as hydrogen bond acceptors, which is a valuable feature in drug design.

The table below summarizes typical conditions for the derivatization of the piperidine nitrogen.

| Reaction Type | Reagent(s) | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, DIPEA | DMF, Acetonitrile | Stirring at room temperature or gentle heating.< researchgate.net/td> |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Triethylamine, Pyridine | DCM, THF | Typically performed at 0 °C to room temperature. |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine, Pyridine | DCM, Dioxane | Stirring at room temperature.< organic-chemistry.org/td> |

Stereochemical Aspects and Regioselectivity in 4 3 Bromobenzyl Piperidine Synthesis and Reactions

Diastereoselective Synthetic Routes to 4-Substituted Piperidines

The synthesis of 4-substituted piperidines, such as 4-(3-Bromobenzyl)piperidine, often involves strategies that aim to control the relative stereochemistry of the substituents on the piperidine (B6355638) ring. High diastereoselectivity is a key goal in these synthetic endeavors to ensure the formation of a specific stereoisomer. nih.gov

Various methods have been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.gov One notable approach is the boronyl radical-catalyzed (4+2) cycloaddition, which allows for the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions with generally high yield and diastereoselectivity. nih.gov Another strategy involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivities in the ring formation step. nih.gov

Multi-component reactions have also emerged as powerful tools for constructing highly substituted piperidines. For instance, an asymmetric, four-component, one-pot synthesis has been established that yields highly substituted piperidines with excellent diastereo- and enantioselectivity. acs.org This method involves a diphenylprolinol silyl (B83357) ether mediated Michael reaction, followed by a domino aza-Henry/hemiaminalization reaction and a Lewis acid mediated allylation or cyanation. acs.org

Furthermore, diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridines provide a pathway to densely substituted, oxygenated piperidines. acs.org The choice of N-substitution on the piperidine ring can significantly influence the diastereoselectivity of these transformations. acs.org The development of these methods is crucial for accessing specific diastereomers of 4-substituted piperidines for various applications.

Enantioselective Synthesis of this compound Precursors and Derivatives

The enantioselective synthesis of precursors and derivatives of this compound is critical for accessing stereochemically pure compounds. Chiral piperidine scaffolds are prevalent in numerous biologically active molecules, necessitating synthetic methods that can control the absolute stereochemistry.

One effective strategy for the enantioselective synthesis of substituted piperidines involves the use of chiral auxiliaries or catalysts. For example, a modular {[2+3]+1} annulation approach starting from readily available imines and propargyl Grignard reagents can be employed. nih.gov The use of chiral sulfinyl imines allows for the preparation of homopropargylic amines with excellent enantiomeric excess, which can then be converted to enantiomerically enriched piperidine derivatives. nih.gov

Another powerful method is the asymmetric, one-pot reaction sequence involving a diphenylprolinol silyl ether mediated Michael reaction of an aldehyde and a nitroalkene. acs.org This is followed by an aza-Henry reaction/hemiaminalization and a Lewis acid-mediated allylation or cyanation, resulting in highly substituted piperidines where five contiguous stereocenters are completely controlled in both a relative and absolute sense. acs.org Such methods could be adapted for the synthesis of chiral precursors to this compound.

The stereochemical outcome of the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has also been studied, providing a route to enantiosele_ctively synthesized 3,3-disubstituted piperidine derivatives. nih.govmdpi.com The high stereoselectivity in generating the quaternary stereocenter is achieved by carefully selecting the configuration of the starting lactam and the order of introducing the substituents. nih.gov

Control of Stereochemistry at the Piperidine Ring and Benzyl (B1604629) Linkage

Controlling the stereochemistry at both the piperidine ring and the benzylic linkage is a significant challenge in the synthesis of molecules like this compound. The spatial arrangement of substituents on the piperidine ring and the orientation of the benzyl group relative to the ring are determined by the synthetic route and reaction conditions.

The stereochemistry of the piperidine ring can be controlled through various stereoselective reactions. For instance, the hydrogenation of substituted pyridines can lead to the diastereoselective formation of cis-piperidines. rsc.org Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereoisomers. rsc.org The choice of the N-protecting group is crucial in this process, as it can influence the conformational preferences of the piperidine ring and, consequently, the outcome of the epimerization. rsc.org

For the benzyl linkage, its stereochemical orientation relative to the piperidine ring is often established during a carbon-carbon bond-forming reaction. A Suzuki coupling protocol has been described as an efficient method for constructing 4-benzyl piperidines. organic-chemistry.org This method involves the hydroboration of N-Boc 4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. organic-chemistry.org While this specific example leads to an achiral product, modifications of this approach using chiral catalysts or substrates could potentially control the stereochemistry at the benzylic position if a chiral center were to be introduced.

The relative stereochemistry of substituents on the piperidine ring can be determined by spectroscopic methods, such as NMR, by analyzing coupling constants. acs.org In some cases, single-crystal X-ray diffraction can be used to unambiguously determine the stereochemical configuration. researchgate.net

Regioselectivity in Functionalization and Derivatization

The regioselectivity of functionalization and derivatization of this compound is a key consideration for creating analogs and more complex molecules. The molecule offers several sites for potential reactions, including the piperidine nitrogen, the piperidine ring carbons, and the bromobenzyl group.

Functionalization of the piperidine nitrogen is a common strategy. The secondary amine can be readily N-benzylated or reacted with other electrophiles to introduce a variety of substituents. researchgate.net This allows for the modulation of the molecule's properties.

Reactions on the bromobenzyl moiety are also of significant interest. The bromine atom on the benzene (B151609) ring provides a handle for various cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to form a new carbon-carbon bond at the 3-position of the benzyl group, allowing for the introduction of a wide range of aryl or alkyl substituents. organic-chemistry.org This protocol has been shown to tolerate a wide variation in both reaction partners. organic-chemistry.org

Furthermore, the synthesis of polysubstituted piperidines can be achieved with high regioselectivity. For instance, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with substituents at the 3, 4, and 5-positions. nih.gov This demonstrates the ability to control the placement of functional groups on the piperidine ring itself.

The following table summarizes potential regioselective functionalization reactions for this compound:

| Reaction Site | Reagent/Reaction Type | Potential Product |

| Piperidine Nitrogen | Benzyl bromide, base | N-Benzyl-4-(3-bromobenzyl)piperidine |

| Piperidine Nitrogen | Acyl chloride | N-Acyl-4-(3-bromobenzyl)piperidine |

| Bromine on Benzyl Ring | Arylboronic acid, Pd catalyst (Suzuki coupling) | 4-(3-Arylbenzyl)piperidine |

| Bromine on Benzyl Ring | Alkene, Pd catalyst (Heck coupling) | 4-(3-Vinylbenzyl)piperidine |

Conformational Analysis of this compound and its Derivatives

The conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structure and how they interact with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain.

In a 4-substituted piperidine, the substituent at the 4-position can occupy either an axial or an equatorial position. For the 4-benzyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens at the 2- and 6-positions of the piperidine ring.

The conformation of N-substituted piperidine derivatives can be more complex. For example, in N-benzoylpiperidones, non-chair conformations have been proposed to minimize the steric strain between the carbonyl group of the benzoyl group and the substituents on the piperidine ring. niscpr.res.in The nature of the N-substituent can significantly influence the conformational equilibrium of the piperidine ring. For N-acylpiperidines, the piperidine ring can exist in either a chair or a twist-boat conformation, with the twist-boat conformation being thermodynamically less favorable but potentially stabilized by protein-ligand interactions. nih.govacs.org

Computational methods and spectroscopic techniques, such as NMR, are valuable tools for studying the conformational preferences of these molecules. nih.gov The analysis of coupling constants and nuclear Overhauser effects (NOEs) in NMR spectra can provide insights into the relative orientation of protons and, thus, the predominant conformation of the molecule.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” are not available. The requested analyses, including Density Functional Theory (DFT) studies, Quantum Chemical Calculations, Molecular Electrostatic Potential (MEP) Surface Analysis, and Frontier Molecular Orbital (FMO) Analysis, have not been published for this specific molecule.

While computational studies exist for structurally related piperidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. For instance, detailed DFT, MEP, and FMO analyses have been conducted on compounds like tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, but these findings are specific to their unique molecular structures and cannot be extrapolated to this compound. tandfonline.comnih.gov

Similarly, molecular modeling and docking studies are prevalent for various piperidine scaffolds, demonstrating their significance in drug discovery by exploring interactions with biological targets like the sigma-1 receptor or viral proteins. nih.govnih.govrsc.org However, specific docking studies for this compound have not been reported.

Without published research data, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed findings and data tables as requested in the outline. The creation of such content would require performing novel computational research on this compound.

4 3 Bromobenzyl Piperidine As a Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Systems

The presence of the bromine atom on the phenyl ring of 4-(3-Bromobenzyl)piperidine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic frameworks. For instance, the bromine atom can readily participate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively.

This reactivity is particularly useful in the synthesis of fused heterocyclic systems, where the newly formed bond can be part of a new ring structure. For example, intramolecular coupling reactions can be designed where a suitably functionalized piperidine (B6355638) nitrogen or another part of the molecule reacts with the aryl bromide to form a new heterocyclic ring fused to the existing piperidine or phenyl structure.

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl-substituted piperidine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted piperidine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted piperidine |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted piperidine |

This table illustrates the versatility of this compound in forming various complex structures through common palladium-catalyzed reactions.

Application in Diversification of Chemical Libraries

In the realm of drug discovery and chemical biology, the generation of chemical libraries containing a large number of diverse small molecules is essential for identifying new bioactive compounds. This compound is an excellent starting point for the creation of such libraries due to its amenability to parallel synthesis techniques.

The reactivity of the aryl bromide allows for the introduction of a wide range of substituents in a combinatorial fashion. By reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction, for example, a library of compounds with varying aryl groups at the 3-position of the benzyl (B1604629) ring can be rapidly synthesized. Furthermore, the secondary amine of the piperidine ring provides another point of diversification. It can be acylated, alkylated, or used in reductive amination reactions with a library of aldehydes or ketones to introduce a second level of diversity. This dual-point diversification strategy enables the efficient generation of large and structurally diverse chemical libraries for high-throughput screening.

Role as an Intermediate in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a key intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. In these multi-step synthetic sequences, the this compound core is often introduced early in the synthesis, and its functional handles are then sequentially elaborated to build up the final target molecule.

For instance, the piperidine nitrogen can be protected with a suitable protecting group to allow for selective reactions at the aryl bromide. After the desired modifications on the aromatic ring are completed, the protecting group can be removed, and the piperidine nitrogen can be functionalized in a subsequent step. This strategic use of protecting groups allows for a high degree of control over the synthetic route.

In one documented example, a derivative of this compound is utilized in the synthesis of potent neurokinin receptor antagonists. In this synthesis, the bromo-substituent serves as a handle for introducing further complexity to the molecule, ultimately leading to the final active compound. The robustness of the piperidine and benzyl scaffolds allows them to be carried through multiple reaction steps without degradation.

Strategic Importance in Scaffold Hopping Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular scaffolds with similar biological activity to a known active compound but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

This compound can serve as a starting point for scaffold hopping endeavors. The existing piperidine-benzyl scaffold can be systematically modified or replaced. For example, the phenyl ring can be replaced with other aromatic or heteroaromatic systems via cross-coupling reactions. The piperidine ring itself can undergo ring-expansion or ring-contraction reactions to generate new heterocyclic cores.

Structure Activity Relationship Sar Principles in Piperidine Scaffolds Relevant to 4 3 Bromobenzyl Piperidine

Impact of Piperidine (B6355638) Ring Substitution on Molecular Interactions

The substitution pattern on the piperidine ring is a critical determinant of a molecule's interaction with its biological target, influencing affinity, selectivity, and pharmacokinetic properties. The piperidine ring itself is often a key structural element for activity at certain receptors. nih.gov For instance, in a series of dual-acting compounds, the piperidine ring was identified as the most influential structural element for activity at the σ1 receptor. nih.gov

The introduction of substituents can modulate the physicochemical properties and biological activity of the parent molecule. researchgate.net Key aspects of piperidine ring substitution include:

Position of Substitution : The location of a substituent on the piperidine ring significantly affects activity. Studies on measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors showed that introducing a substituent at the 2-position of the piperidine ring could enhance aqueous solubility. thieme-connect.com

Nature of Substituents : The type of chemical group added to the ring can drastically alter molecular interactions. For example, in the development of cholinesterase inhibitors, an unsubstituted piperidine derivative exhibited the best potency and selectivity, and modifications to this region led to a significant reduction in inhibitory activity. mdpi.com

Stereochemistry : As a three-dimensional structure, the piperidine ring's stereochemistry is crucial. Chiral piperidine scaffolds can enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net The spatial arrangement of substituents affects how the molecule fits into a binding pocket.

These principles suggest that for a compound like 4-(3-Bromobenzyl)piperidine, where the substitution is at the 4-position, this specific placement directs the benzyl (B1604629) group into a particular region of space, which will be critical for its interaction with a target protein. Further substitutions on the piperidine ring itself could be used to fine-tune properties such as solubility or to probe for additional interactions within the binding site.

| Compound Modification | Target Receptor/Enzyme | Observed Impact on Activity | Reference |

|---|---|---|---|

| Replacement of piperazine with piperidine | Histamine H3R / Sigma σ1R | Did not significantly affect affinity at H3R, but was a key element for dual H3/σ1 receptor activity. nih.gov | nih.gov |

| Introduction of substituent at 2-position of piperidine | MeV-RdRp | Effectively enhanced aqueous solubility. thieme-connect.com | thieme-connect.com |

| Modifications to the cyclic amine (piperidine) moiety | EeAChE | Significant reduction in inhibitory activity, highlighting its role as an important pharmacophore point. mdpi.com | mdpi.com |

Influence of Bromine Atom Position and Substitution on Chemical Properties for Derivatization

The presence and position of a halogen atom, such as bromine, on an aromatic ring attached to a piperidine scaffold can significantly influence the compound's chemical and pharmacological properties. In the context of this compound, the bromine atom is at the meta-position of the benzyl ring. This placement has specific electronic and steric consequences that are important for both biological activity and the potential for creating derivatives.

Research on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors has shown that the position of halogen substituents is critical. nih.gov In that series, for both chlorine and bromine substituents, the meta-position resulted in greater activity on acetylcholinesterase (AChE) than the para-position. nih.gov Specifically, the meta-bromo substituted compound (15j) was more selective and had enhanced inhibitory activity on butyrylcholinesterase (BChE) compared to AChE. nih.gov It was speculated that bromine and chlorine could form halogen bonds with amino acids in the enzyme's active site, an interaction that fluorine cannot form, potentially explaining the higher potency of bromo- and chloro-substituted compounds. nih.gov

From a chemical derivatization perspective, the bromine atom serves as a versatile functional handle. Its presence on the aromatic ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical moieties. This is a common strategy for exploring the SAR of a compound series by systematically modifying a specific position. The electron-withdrawing nature of the bromine atom also influences the reactivity of the benzyl ring towards electrophilic substitution, directing new substituents to the ortho and para positions relative to the bromine.

| Substituent | Position on Benzyl Ring | Relative Activity on AChE | Reference |

|---|---|---|---|

| Cl | meta vs. para | meta > para | nih.gov |

| Br | meta vs. para | meta > para | nih.gov |

| General Halogen | - | -Br > -Cl > -F | nih.gov |

Conformational Flexibility and Rigidity in Structure-Activity Studies

The conformational behavior of the piperidine ring can be influenced by various factors, including substitution patterns and interactions with solvents. researchgate.netresearchgate.net Studies on fluorinated piperidines have shown that electrostatic and hyperconjugative interactions can stabilize conformers that might otherwise be considered less favorable, such as those with an axial fluorine. researchgate.netresearchgate.net

Introducing conformational rigidity into a flexible molecule is a powerful strategy in medicinal chemistry. By using bridged piperidines (e.g., quinuclidine), researchers can lock the ring into a specific conformation, which can help to:

Probe Receptor Binding : If a rigid analog retains or improves activity, it provides strong evidence about the bioactive conformation of the flexible parent molecule. nih.gov

Improve Properties : Bridged piperidines can exhibit lower lipophilicity and greater aqueous solubility due to their increased three-dimensionality. nih.gov

Enhance Selectivity : By pre-organizing the molecule into a shape that fits a specific target, conformational restriction can lead to higher binding affinity and selectivity.

In one study, replacing a flexible piperidine with a rigid quinuclidine moiety maintained good receptor binding affinity, suggesting that the receptor has a high tolerance for different piperidine ring conformations and that the bioactive conformation may deviate from an ideal chair state. nih.gov This highlights the importance of considering both flexibility and rigidity when analyzing the SAR of piperidine scaffolds.

Role of the Benzyl Linkage in Piperidine Derivatives

The N-benzylpiperidine motif is a frequently used structural element in drug discovery, valued for its three-dimensional nature and structural flexibility. researchgate.net This fragment is found in numerous approved drugs and clinical candidates. researchgate.net In a molecule such as this compound, the benzyl group, linked to the piperidine nitrogen, plays several crucial roles in determining the compound's biological activity.

Hydrophobic and Aromatic Interactions : The benzyl group provides a large, hydrophobic surface that can engage in favorable van der Waals or hydrophobic interactions within a receptor's binding pocket. The aromatic ring can also participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with charged residues. researchgate.netmdpi.com

Structural Scaffold : The benzyl linkage acts as a spacer, positioning the aromatic ring at an optimal distance and orientation relative to the piperidine core to interact with specific subsites of a target protein. nih.gov

Conformational Influence : The flexibility of the benzyl group allows it to adopt different orientations, which can be crucial for fitting into a binding site. Docking studies have shown that the sp3 carbon of the benzyl group confers greater conformational flexibility, enabling optimal orientation for interactions with receptor residues. mdpi.com

SAR studies often involve modifying the benzyl ring with various substituents to probe the electronic and steric requirements of the binding pocket. nih.govnih.gov However, the SAR can be "flat," meaning that even slight changes, such as moving a substituent from the meta- to the para-position on the benzyl ring, can lead to a complete loss of activity. nih.gov This indicates a highly specific and constrained binding environment for the benzyl moiety.

Pharmacophore Elucidation from Piperidine Scaffold Studies

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological effect. Studies on diverse series of piperidine derivatives have led to the elucidation of common pharmacophore models for various target classes. These models typically highlight the essential role of the piperidine scaffold.

For ligands targeting sigma (σ) receptors, a widely accepted pharmacophore model consists of two hydrophobic regions connected by a central basic core, which is often a piperidine or piperazine ring. nih.gov The protonated nitrogen atom of the piperidine ring at physiological pH serves as a key positive ionizable group that interacts with the receptor. nih.gov In this model, the benzyl moiety of a compound like this compound would likely occupy one of the hydrophobic pockets. nih.gov

Similarly, pharmacophore models for cholinesterase inhibitors often feature a basic tertiary amine, such as the piperidine nitrogen, which engages in a crucial cation-π interaction with the tryptophan (Trp86) residue in the catalytic active site (CAS) of the enzyme. mdpi.com The rest of the molecule, including the benzyl group, can then extend into the peripheral anionic site (PAS), another important region for binding. mdpi.com

The key features derived from these studies that are relevant to this compound include:

A Basic Nitrogen Atom : The piperidine nitrogen is a common feature, acting as a protonable group for ionic or cation-π interactions. mdpi.comnih.gov

A Hydrophobic/Aromatic Moiety : The benzyl group serves as a critical hydrophobic component that can fit into corresponding pockets in the target protein. nih.gov

Defined Spatial Arrangement : The distance and relative orientation between the basic nitrogen and the hydrophobic regions are crucial for high-affinity binding.

By analyzing the common features of active piperidine-containing molecules, researchers can develop predictive pharmacophore models to guide the design of new, more potent, and selective therapeutic agents. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and organic chemistry. nih.govresearchgate.net However, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

Current approaches to piperidine synthesis often rely on methods like the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and various multicomponent reactions. mdpi.comnih.gov While effective, these can involve harsh reaction conditions, expensive metal catalysts, or generate significant waste. nih.gov Future efforts should focus on "green" chemistry principles. This includes the use of water-mediated reactions, solvent-free conditions, and non-toxic, reusable catalysts like chitosan (B1678972) or zeolites. mdpi.comajchem-a.combeilstein-journals.org For instance, developing a one-pot synthesis for 4-(3-Bromobenzyl)piperidine from readily available starting materials using a benign catalytic system would represent a significant advancement. ajchem-a.com

Furthermore, exploring biocatalysis, where enzymes are used to perform specific chemical transformations, could offer highly selective and sustainable routes. Another avenue involves flow chemistry, which can provide better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. Research into novel reaction cascades, where multiple synthetic steps are combined into a single operation without isolating intermediates, could also dramatically improve efficiency. researchgate.net

Advanced Spectroscopic Characterization Techniques

The structural elucidation of newly synthesized compounds is fundamental to chemical research. Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize piperidine derivatives. nih.govmdpi.com However, the complexity of substituted piperidines, including their stereochemistry, calls for the application of more advanced spectroscopic methods.

Future research could benefit from the routine use of two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign proton and carbon signals, especially in complex derivatives of this compound. For determining the three-dimensional structure and preferred conformation, which is crucial for biological activity, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. actascientific.com

Solid-state NMR could be employed to study the structure of these compounds in their crystalline form, providing insights that are not accessible from solution-state studies. Additionally, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize isomers and conformers based on their size and shape. Chiroptical spectroscopy methods, like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), could be powerful tools for determining the absolute configuration of chiral piperidine derivatives without the need for crystallographic analysis.

Integration of Machine Learning in Predictive Chemical Synthesis and Reactivity

The intersection of artificial intelligence and chemistry is a rapidly growing field with the potential to revolutionize how chemical synthesis is planned and executed. preprints.org Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. ucla.eduacs.org

For a target molecule like this compound, ML models could be developed to predict the most efficient synthetic pathway from a database of known chemical transformations. acs.org These models can analyze the structure of the target and its precursors to identify potential reactions and forecast their yields and selectivity. ucla.edu This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Furthermore, ML can be applied to predict the reactivity of brominated piperidine derivatives in various chemical transformations. By analyzing the electronic and steric properties of the molecule, algorithms could predict its behavior in reactions such as cross-coupling, nucleophilic substitution, or functional group interconversion. This would enable chemists to design experiments with a higher probability of success and explore novel chemical space with greater confidence. ucla.edu

Exploration of New Chemical Transformations for Brominated Piperidine Derivatives

The bromine atom on the benzyl (B1604629) group of this compound is a versatile chemical handle that allows for a wide range of subsequent chemical modifications. While transformations like palladium-catalyzed cross-coupling reactions are well-established, there remains significant scope for exploring new and innovative chemical transformations.

Future research should focus on leveraging the bromo-substituent for novel bond-forming reactions. This could include exploring photoredox catalysis to engage the C-Br bond in radical reactions, enabling the introduction of complex alkyl or aryl fragments under mild conditions. Nickel-catalyzed cross-coupling reactions could also be further explored for their unique reactivity profiles compared to palladium.

Another unexplored avenue is the use of the brominated piperidine scaffold in the synthesis of more complex molecular architectures, such as spirocyclic or fused-ring systems, which are of great interest in drug discovery. mdpi.com The development of novel intramolecular reactions, where the piperidine nitrogen or another part of the molecule reacts with the bromobenzyl group, could lead to the discovery of new heterocyclic systems with unique biological properties. nih.gov Additionally, investigating transformations that modify both the piperidine ring and the bromobenzyl moiety in a single, orchestrated sequence could provide rapid access to diverse chemical libraries for biological screening. nih.gov

Q & A

Basic Questions

What are the most reliable synthetic routes for 4-(3-Bromobenzyl)piperidine?

Answer:

A common method involves nucleophilic substitution or coupling reactions. For example:

- Alkylation of Piperidine : Reacting 3-bromobenzyl bromide with piperidine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. This method is analogous to the synthesis of 4-vinylbenzyl piperidine described in , where alkylation was achieved using 4-vinylbenzyl chloride and piperidine .

- Optimization : Yields can vary (25–84%) depending on stoichiometry and reaction time, as seen in piperidine-based Knoevenagel condensations (). Purification via column chromatography or recrystallization is recommended.

How should researchers characterize this compound to confirm purity and structure?

Answer:

- Spectroscopic Analysis : Use - and -NMR to confirm the benzyl and piperidine moieties. For example, the aromatic protons of the 3-bromophenyl group appear as distinct multiplets in -NMR (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., [M+H] at m/z 254.03 for CHBrN).

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, as emphasized in pharmaceutical-grade analyses ( ) .

Advanced Research Questions

How can computational modeling predict the receptor-binding behavior of this compound derivatives?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., sigma-1 or 5-HT). highlights that bromine’s steric and electronic effects influence binding affinities, which can be modeled by comparing docked poses of brominated vs. non-brominated analogs .

- Key Parameters : Analyze binding energy scores (< -8 kcal/mol for high affinity) and hydrogen-bonding patterns with residues like Asp155 (5-HT) or Tyr103 (sigma-1) .

What strategies resolve contradictions in SAR studies of this compound analogs?

Answer:

- Systematic Substitution : Vary substituents on the benzyl ring (e.g., electron-withdrawing vs. donating groups) and compare binding data. For instance, showed that fluorobenzoyl derivatives had higher 5-HT affinity than unsubstituted analogs, while bromine’s bulk may reduce D2 receptor binding .

- Data Normalization : Use internal controls (e.g., reference ligands like ketanserin for 5-HT) to standardize assays and minimize inter-lab variability.

What are the safety protocols for handling this compound in vivo studies?

Answer:

- Toxicity Mitigation : Wear PPE (gloves, lab coat) and work in a fume hood, as brominated compounds may release HBr vapors during decomposition () .

- Acute Exposure Response : Follow OECD guidelines for LD determination. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for CNS depression.

Methodological Challenges

How can low yields in the synthesis of this compound be improved?

Answer:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates, as demonstrated in piperidine alkylations ( ) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20%, a method validated for similar brominated piperidines () .

What analytical techniques differentiate this compound from regioisomers like 4-(4-Bromobenzyl)piperidine?

Answer:

- X-ray Crystallography : Resolve positional ambiguity of the bromine atom. used this to confirm the 2,4-difluorobenzoyl configuration in a related compound .

- NOESY NMR : Correlate spatial proximity of the bromine atom to piperidine protons, distinguishing meta- and para-substituted isomers.

Data Interpretation

How should researchers address discrepancies in receptor affinity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.